Cas no 439095-60-0 (2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol)

439095-60-0 structure
Nombre del producto:2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol
Número CAS:439095-60-0
MF:C20H20F3NO
Megavatios:347.374115943909
MDL:MFCD03425797
CID:3061116
PubChem ID:2783056
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- <br>2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quin olin-1-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4(12),5,7-trien-3-ol
- MFCD03425797
- 439095-60-0
- AKOS005070858
- 2-Phenethyl-1-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-3-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ol
- 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol
- CS-0359351
- 6T-0279
- 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol
-
- MDL: MFCD03425797
- Renchi: InChI=1S/C20H20F3NO/c21-20(22,23)19(25)16-10-4-8-15-9-5-13-24(18(15)16)17(19)12-11-14-6-2-1-3-7-14/h1-4,6-8,10,17,25H,5,9,11-13H2
- Clave inchi: BBKPDCPIJZWWPW-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)CCC2C(C3=CC=CC4=C3N2CCC4)(C(F)(F)F)O
Atributos calculados
- Calidad precisa: 347.14969875Da
- Masa isotópica única: 347.14969875Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 4
- Complejidad: 476
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.7
- Superficie del Polo topológico: 23.5Ų
Propiedades experimentales
- Punto de fusión: 76-78°C
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Información de Seguridad
- Instrucciones de peligro: Irritant
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB156379-500mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 500mg |
€761.00 | 2025-02-21 | ||
A2B Chem LLC | AG16878-10mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 10mg |
$240.00 | 2024-04-20 | |
TRC | P029375-50mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | 50mg |
$ 380.00 | 2022-06-03 | ||
Apollo Scientific | PC10265-500mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | 500mg |
£539.00 | 2023-09-02 | ||
abcr | AB156379-500 mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 500mg |
€761.00 | 2023-06-23 | ||
abcr | AB156379-1g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 1g |
€1177.80 | 2025-02-21 | ||
A2B Chem LLC | AG16878-5g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 5g |
$4768.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-1g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 1g |
$1173.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-1mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-5mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 5mg |
$214.00 | 2024-04-20 |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Literatura relevante
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Book reviews
439095-60-0 (2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol) Productos relacionados
- 1046203-46-6(5-(piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)
- 35488-66-5(N-Methyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine)
- 1020503-03-0(3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2229387-31-7(tert-butyl N-methyl-N-(4,4,4-trifluoro-2-methyl-1-oxobutan-2-yl)carbamate)
- 546-09-8(Gibberellenic Acid)
- 1690656-69-9(6-Chloro-pyrazine-2-carboxylic acid propylamide)
- 1005293-73-1(2-(2-fluorophenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide)
- 104174-90-5(1-(2-methoxyphenyl)-2-methylpropan-2-ol)
- 307991-08-8(Isolevoglucosenone)
- 1804755-79-0(3-(Difluoromethyl)-2-fluoropyridine-6-methanol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:439095-60-0)2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol

Pureza:99%
Cantidad:1g
Precio ($):557.0